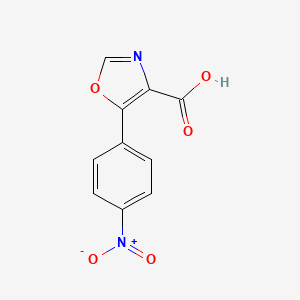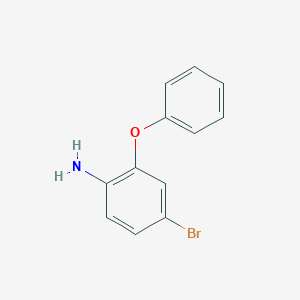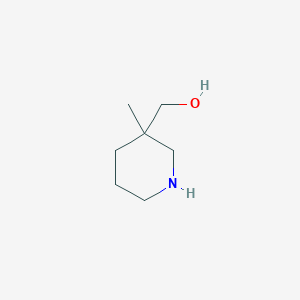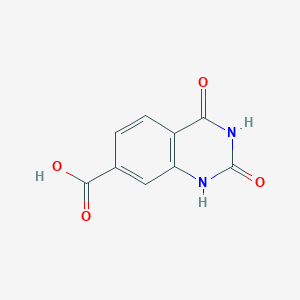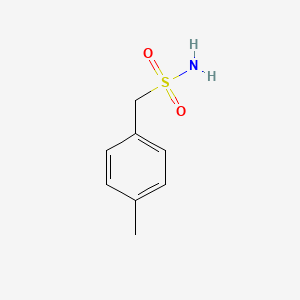![molecular formula C18H11Cl2N3 B1320181 7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine CAS No. 889939-44-0](/img/structure/B1320181.png)
7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
“7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis . The yield was reported to be 71% as a yellow solid .Molecular Structure Analysis
The molecular structure of “7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N). The ^1H NMR spectrum shows peaks at 12.1 ppm (s, 1H, NH), 7.51–8.10 ppm (m, 7H, Ar–H), 6.95 ppm (s, 1H, Ar–H), and 3.78 ppm (m, 6H, OCH3). The ^13C NMR spectrum shows peaks at various ppm values .Chemical Reactions Analysis
The chemical reactions of “7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine” can be analyzed based on its structure. Pyrimidines are known to undergo a variety of chemical reactions, including nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine” can be inferred from its structure and the data provided. It is a yellow solid with a melting point of 287–288 °C .Applications De Recherche Scientifique
Neuroprotective and Anti-neuroinflammatory Agents
Pyrimidine derivatives, including those with a pyrazolo[1,5-a]pyrimidine scaffold, have shown potential as neuroprotective and anti-neuroinflammatory agents. They are being studied for their ability to protect neuronal function and structure, which is crucial in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . These compounds can inhibit endoplasmic reticulum stress and the NF-kB inflammatory pathway, offering a new approach to neuroprotection .
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine core is a part of various synthetic approaches for creating pharmacologically active compounds with anticancer properties. These derivatives are explored for their potential to act as kinase inhibitors, antimetabolites, and DNA topoisomerase II inhibitors, which are essential in the modulation of cancer cell growth .
Antimicrobial and Antibacterial Properties
Compounds with the pyrazolo[1,5-a]pyrimidine structure have been synthesized and screened for their antibacterial activity against both Gram-negative and Gram-positive bacteria. Some derivatives have shown higher antibacterial activity than standard drugs, indicating their potential as new antibacterial agents .
Antitubercular Agents
The structural analogs of pyrazolo[1,5-a]pyrimidine have been evaluated for their anti-tubercular activity. Studies suggest that certain halo-substituted phenyl derivatives exhibit improved anti-tubercular activity, which could lead to the development of new treatments for tuberculosis .
Anti-inflammatory and Analgesic Applications
Pyrimidine derivatives are known for their anti-inflammatory and analgesic activities. The pyrazolo[1,5-a]pyrimidine scaffold can be utilized to develop compounds that modulate inflammatory pathways and provide pain relief, which is beneficial for conditions like arthritis and other chronic pain disorders .
Neuroprotection in Retinal Disorders
The pyrazolo[1,5-a]pyrimidine derivatives are being explored for their neuroprotective effects on retinal ganglion cells. This application is particularly relevant for ocular diseases where vascular relaxation and protection of neuronal cells are necessary .
Antiviral Applications
Pyrimidine and its derivatives, including the pyrazolo[1,5-a]pyrimidine structure, have been used for their antiviral properties. They are studied for their potential to inhibit viral replication and could be developed into antiviral drugs for diseases like HIV .
Cardiovascular Therapeutics
Due to their diverse biological activities, pyrazolo[1,5-a]pyrimidine derivatives are also being investigated for their potential as cardiovascular agents. They may play a role in the treatment of hypertension and coronary heart disease by acting as calcium-sensing receptor antagonists or adenosine A2a receptor agonists/antagonists .
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and are critical for cell proliferation .
Mode of Action
7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine interacts with CDKs, inhibiting their activity . This inhibition results in the suppression of the downstream signaling pathway of CDKs, leading to alterations in cell cycle progression .
Biochemical Pathways
The compound affects the cell cycle progression by inhibiting CDKs . This results in the arrest of the cell cycle at the G0-G1 stage , preventing the cells from entering the S phase, where DNA replication occurs. This inhibition of cell cycle progression can lead to apoptosis, or programmed cell death .
Result of Action
The result of the action of 7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine is the inhibition of cell proliferation through the suppression of CDKs . This leads to alterations in cell cycle progression and can induce apoptosis in cells . The compound has shown promising cytotoxic activities against various cell lines .
Action Environment
The action, efficacy, and stability of 7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine can be influenced by various environmental factors. For example, similar compounds have been shown to decompose in the presence of strong acids or alkalis . Therefore, the compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Propriétés
IUPAC Name |
7-chloro-2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3/c19-14-8-6-13(7-9-14)16-11-18-21-15(10-17(20)23(18)22-16)12-4-2-1-3-5-12/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHABIMODRQRNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)Cl)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101182872 | |
| Record name | 7-Chloro-2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101182872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
889939-44-0 | |
| Record name | 7-Chloro-2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101182872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






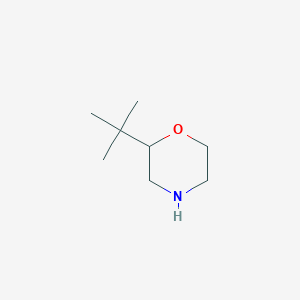
![[(1-Quinazolin-4-ylpiperidin-4-yl)methyl]amine](/img/structure/B1320118.png)



